molecular formula C10H8BrNO B1372447 (8-Bromoquinolin-4-yl)methanol CAS No. 1190315-99-1

(8-Bromoquinolin-4-yl)methanol

Cat. No.: B1372447
CAS No.: 1190315-99-1
M. Wt: 238.08 g/mol
InChI Key: FIRODXFCQOQZSE-UHFFFAOYSA-N
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Description

“(8-Bromoquinolin-4-yl)methanol” is a chemical compound with the CAS Number: 1190315-99-1. It has a molecular weight of 238.08 . The IUPAC name for this compound is (8-bromo-4-quinolinyl)methanol .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H8BrNO . The InChI Code is 1S/C10H8BrNO/c11-9-3-1-2-8-7 (6-13)4-5-12-10 (8)9/h1-5,13H,6H2 .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 238.08 g/mol . It has a complexity of 176, a rotatable bond count of 1, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Antibacterial Activities

(8-Bromoquinolin-4-yl)methanol and its derivatives have been researched for their antibacterial properties. Specifically, studies have focused on their effectiveness against drug-resistant strains like ESBL producing Escherichia coli and MRSA. The synthesis of various derivatives of this compound has shown promising antibacterial activity, leading to potential applications in the development of new antibiotics (Arshad et al., 2022).

Fluorescent Chemosensors

Research has shown that 8-hydroxyquinoline-based chemosensors, related to this compound, exhibit selective fluorescent responses to certain metal ions, like Cd(II). These chemosensors are valuable for detecting specific ions in various environments, highlighting their potential in environmental monitoring and analytical chemistry (Tang et al., 2008).

Metal Ion Binding and Chelation

Another significant application lies in metal ion binding and chelation. Derivatives of 8-hydroxyquinoline, closely related to this compound, have been studied for their ability to chelate metal ions like Cu2+. This property is significant for potential therapeutic applications in treating diseases involving metal ion overload (Jin et al., 2014).

Lipid Dynamics in Membranes

In the context of lipid dynamics, studies have shown that methanol, a solvent often used with quinoline derivatives, impacts lipid dynamics in biological membranes. This research provides insights into how solvents like methanol, possibly in conjunction with this compound, influence membrane properties and functions (Nguyen et al., 2019).

Coordination Chemistry

The compound has been used in the synthesis of metal complexes, demonstrating its utility in coordination chemistry. For instance, 8-bromoquinoline reacts with zincated cyclopentadienyl derivatives to form metal complexes, exploring the coordination behavior and potential applications in catalysis and material science (Enders et al., 2001).

Antimicrobial Potentials

Research on quinoline analogues, closely related to this compound, demonstrates their antimicrobial potential against foodborne bacteria. This highlights the role of quinoline derivatives in developing natural preservatives and pharmaceuticals (Kim et al., 2014).

Nonlinear Optical Materials

8-Hydroxyquinoline, a relative of this compound, has been studied for its properties as a nonlinear optical material, suggesting potential applications in photonics and optoelectronics (Krishnakumar et al., 2005).

Mechanism of Action

While the specific mechanism of action for “(8-Bromoquinolin-4-yl)methanol” is not available, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

The safety data sheet for “(8-Bromoquinolin-4-yl)methanol” suggests that it should be used for R&D purposes only and not for medicinal or household use . In case of contact with skin or eyes, it’s recommended to wash off with soap and plenty of water .

Future Directions

While specific future directions for “(8-Bromoquinolin-4-yl)methanol” are not available, quinoline derivatives are widely used in various fields including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They play a major role in drug discovery and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

(8-Bromoquinolin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases, which are enzymes that play a pivotal role in signal transduction and cellular communication . This inhibition can result in altered gene expression and subsequent changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At higher doses, this compound can induce toxic or adverse effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported into cells via organic anion transporters, which facilitate its uptake and distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum . This targeting is mediated by post-translational modifications and targeting signals that ensure this compound reaches its site of action .

Properties

IUPAC Name

(8-bromoquinolin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRODXFCQOQZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676541
Record name (8-Bromoquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-99-1
Record name 8-Bromo-4-quinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8-Bromoquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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